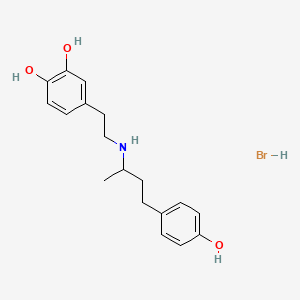

Dobutamine hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

74753-15-4 |

|---|---|

Molecular Formula |

C18H24BrNO3 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrobromide |

InChI |

InChI=1S/C18H23NO3.BrH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H |

InChI Key |

QMCDOYGKCFLHBO-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Br |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Br |

Other CAS No. |

74753-15-4 |

Pictograms |

Irritant |

Related CAS |

34368-04-2 (Parent) |

Synonyms |

Dobucor Dobuject Dobutamin Fresenius Dobutamin Hexal Dobutamin ratiopharm Dobutamin Solvay Dobutamin-ratiopharm Dobutamina Inibsa Dobutamina Rovi Dobutamine Dobutamine (+)-Isomer Dobutamine Hydrobromide Dobutamine Hydrochloride Dobutamine Lactobionate Dobutamine Phosphate (1:1) Salt, (-)-Isomer Dobutamine Tartrate Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer Dobutamine, (-)-Isomer Dobutamine, Phosphate (1:1) Salt (+)-Isomer Dobutrex Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Lilly 81929 Oxiken Posiject Tartrate, Dobutamine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Dobutamine Hydrobromide

Established Synthetic Routes and Industrial Preparations

Traditional synthesis of Dobutamine (B195870) hydrobromide often involves a sequential approach characterized by the formation of key intermediates through well-established organic reactions. These routes, while effective, typically require multiple distinct steps, including protection of functional groups, core structure formation, reduction, and final deprotection.

Multi-Step Reaction Sequences and Key Intermediates

One established pathway begins with readily available starting materials and proceeds through several key intermediates. A notable route involves the use of veratramine, p-methoxyacetophenone, and an acetaldehyde aqueous solution. google.com The reaction sequence is designed to build the carbon skeleton and introduce the necessary functional groups in a controlled manner.

The process can be summarized in three main stages:

Formation of a Mannich Condensation Compound: This intermediate is created by reacting the initial raw materials. google.com

Generation of Methoxy Dobutamine: The Mannich condensate undergoes a reduction reaction to form this methoxy-protected precursor to dobutamine. google.com

Demethylation to Dobutamine Hydrobromide: The final step involves the removal of the methyl ether protecting groups to yield the target molecule, which is then isolated as its hydrobromide salt. google.com

This multi-step approach ensures high purity but involves several stages of reaction and purification, which has prompted research into more efficient alternatives.

Mannich Reaction Applications in Dobutamine Synthesis

The Mannich reaction is a crucial carbon-carbon bond-forming reaction utilized in this synthetic pathway. ias.ac.in It is a three-component organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. wikipedia.orglibretexts.org In the context of dobutamine synthesis, veratramine, p-methoxyacetophenone, and acetaldehyde are reacted in a solvent such as isopropanol to produce a β-amino-carbonyl compound known as a Mannich condensation compound. google.com This reaction effectively assembles the core structure of the dobutamine molecule. The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the ketone. wikipedia.orglibretexts.org

| Mannich Reaction Step | |

| Reactants | Veratramine, p-methoxyacetophenone, acetaldehyde aqueous solution google.com |

| Solvent | Isopropanol google.com |

| Product | Mannich condensation compound google.com |

Clemmensen Reduction and Demethylation Steps

Following the Mannich reaction, the resulting condensation compound is subjected to a Clemmensen reduction. This reaction is a classic method for reducing ketones to alkanes using zinc amalgam and concentrated hydrochloric acid. wikipedia.org In a specific preparation method for dobutamine, the Clemmensen reduction is performed on the Mannich condensate using zinc powder in water to generate methoxy dobutamine. google.com This step is critical for converting the carbonyl group introduced during the Mannich reaction into a methylene group, which is part of the final dobutamine structure.

The final stage of this traditional route is demethylation. The intermediate, methoxy dobutamine, has its phenolic hydroxyl groups protected as methyl ethers. To obtain the active form of the molecule, these protective groups must be removed. This is achieved by reacting the methoxy dobutamine with hydrobromic acid, which cleaves the ether bonds to yield this compound. google.com Older methods also describe the use of 48% hydrobromic acid for the demethylation of the trimethyl ether of dobutamine. googleapis.com

| Reduction and Demethylation Steps | |

| Reaction 1 | Clemmensen Reduction google.com |

| Substrate | Mannich condensation compound google.com |

| Reagents | Zinc powder, water google.com |

| Product | Methoxy dobutamine google.com |

| Reaction 2 | Demethylation google.com |

| Substrate | Methoxy dobutamine google.com |

| Reagent | Hydrobromic acid google.com |

| Final Product | This compound google.com |

Novel and Optimized Synthetic Approaches

In response to the drawbacks of traditional multi-step syntheses, including the use of harsh reagents and the generation of waste, more efficient and environmentally friendly methods have been developed. These novel approaches often focus on reducing the number of steps and employing catalytic processes.

Catalytic Hydrogenation Methods

A significant advancement in dobutamine synthesis is the development of a one-step process utilizing catalytic hydrogenation. googleapis.comgoogle.com This method involves a direct reductive amination reaction. Instead of protecting the phenolic groups, the synthesis directly reacts a mineral acid-addition salt of a dopamine (B1211576) compound with a ketone. googleapis.comgoogle.com

Specifically, dopamine hydrochloride can be reacted with 4-(4-hydroxyphenyl)-2-butanone in a solvent like methanol. The reaction proceeds in the presence of hydrogen gas and a hydrogenation catalyst, with platinum on active carbon (Pt/C) being particularly effective. googleapis.comgoogle.com This catalytic approach is highly selective and produces the desired dobutamine salt in high yield and purity, proceeding efficiently at ambient temperature and low hydrogen pressure. google.com This single-step synthesis is a significant improvement over the three separate reaction steps of reductive amination, demethylation, and salt conversion found in older processes. googleapis.com

| Catalytic Hydrogenation (One-Step Reductive Amination) | |

| Reactants | Dopamine hydrochloride, 4-(4-hydroxyphenyl)-2-butanone googleapis.comgoogle.com |

| Catalyst | Platinum on active carbon (Pt/C) googleapis.comgoogle.com |

| Reducing Agent | Hydrogen gas googleapis.comgoogle.com |

| Solvent | Methanol google.com |

| Key Advantage | Combines amination and reduction in a single step, avoiding the need for a separate demethylation stage. googleapis.comgoogle.com |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are evident in the evolution of dobutamine synthesis. nih.govtotalpharmaceuticaltopics.commdpi.com

The move towards a one-step catalytic hydrogenation process exemplifies several green chemistry principles:

Atom Economy and Waste Prevention: By combining multiple transformations into a single step, the process significantly reduces the amount of waste generated from intermediate purifications and solvent usage. jddhs.com

Use of Catalysis: The use of a platinum catalyst allows the reaction to proceed under mild conditions with high selectivity, and catalysts are, by definition, used in small amounts and can often be recycled. googleapis.comgoogle.comjddhs.com

Avoiding Chemical Derivatives: This modern route uses non-etherified phenolic starting materials, which eliminates the need for protecting group chemistry (methylation) and the subsequent harsh deprotection (demethylation) step. googleapis.comgoogle.com This aligns with the principle of avoiding unnecessary derivatization. jddhs.com

Safer Solvents and Reagents: The process avoids the use of aggressive and environmentally burdensome reagents like 48% hydrobromic acid, which was used in older demethylation procedures. googleapis.comgoogle.com The use of solvents like methanol or ethanol is common, and the reactions are run under moderate conditions. google.com

Even the synthesis route involving the Mannich reaction and Clemmensen reduction has been presented as an improvement that avoids the use of expensive and environmentally impactful heavy metal catalysts like Palladium on carbon (Pd/C) that were used in other methods. google.com These developments reflect a clear trend in pharmaceutical manufacturing toward more sustainable and efficient chemical syntheses. nih.gov

Stereoselective Synthesis and Enantiomeric Separation Techniques

The production of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have varied pharmacological and toxicological effects. For dobutamine, the (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer acts as an α1 agonist. The synthesis of enantiomerically pure this compound can be approached through two primary strategies: the separation of a pre-synthesized racemic mixture or the direct synthesis of a single enantiomer through asymmetric methods.

Resolution of Racemic Mixtures

The most established method for separating enantiomers on an industrial scale is the resolution of racemic mixtures. This approach involves the synthesis of the racemic compound, followed by a separation process to isolate the desired enantiomer.

A prevalent technique for the resolution of racemic amines like dobutamine is diastereomeric salt formation . This method involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics. This difference allows for their separation by methods such as fractional crystallization.

The general process for diastereomeric salt resolution involves the following steps:

Salt Formation: The racemic dobutamine is reacted with an enantiomerically pure chiral acid in a suitable solvent. Commonly used resolving agents for amines include chiral carboxylic acids such as tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-tartaric acid or O,O'-di-p-toluoyl-tartaric acid), mandelic acid, or camphorsulfonic acid.

Fractional Crystallization: The solvent is chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomer crystallizes out, leaving the more soluble one in the mother liquor.

Isolation and Purification: The crystallized diastereomeric salt is collected by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (to neutralize the chiral acid) to liberate the free amine enantiomer. Subsequent treatment with hydrobromic acid would then yield the desired this compound enantiomer. The resolving agent can often be recovered and reused.

The efficiency of this process is highly dependent on the choice of the resolving agent and the solvent system, which can significantly impact the difference in solubility between the diastereomeric salts.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Tartaric Acid | Dicarboxylic Acid |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Tartaric Acid Derivative |

| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Tartaric Acid Derivative |

| (S)-(+)-Mandelic Acid | α-Hydroxy Acid |

| (R)-(-)-Mandelic Acid | α-Hydroxy Acid |

While specific data on the resolution of dobutamine using these exact agents is not extensively detailed in readily available literature, the principles of diastereomeric salt formation are standard practice for resolving such chiral amines. The selection of the optimal resolving agent and solvent often requires empirical screening to find conditions that provide the best separation efficiency, yield, and enantiomeric purity.

Asymmetric Synthesis Strategies for this compound Enantiomers

As an alternative to resolving a racemic mixture, which has a theoretical maximum yield of 50% for the desired enantiomer without a racemization-recycling loop, asymmetric synthesis aims to create the desired enantiomer directly. organic-chemistry.org This approach avoids the generation of the unwanted enantiomer, making it a more atom-economical and potentially more efficient strategy. Asymmetric synthesis introduces chirality during the reaction sequence using a chiral catalyst, a chiral auxiliary, or a chiral reagent.

Key strategies applicable to the synthesis of dobutamine enantiomers include:

Stereoselective Reduction of a Prochiral Ketone: A crucial step in many dobutamine syntheses is the reductive amination of a ketone precursor, 4-(4-hydroxyphenyl)butan-2-one, with dopamine or a protected dopamine derivative. An asymmetric version of this process would involve the stereoselective reduction of an intermediate imine or the asymmetric reduction of the ketone to a chiral alcohol, which is then converted to the amine.

Catalytic Asymmetric Reduction: This can be achieved using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands (e.g., BINAP, DuPhos). Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with high enantioselectivity.

Enzymatic Reduction: Biocatalysis, using enzymes such as ketoreductases (KREDs), offers a highly selective and environmentally friendly method for the asymmetric reduction of ketones to chiral alcohols. These enzymes can exhibit exquisite enantioselectivity and operate under mild conditions.

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For instance, a chiral auxiliary could be attached to the amine or another functional group of a precursor molecule. After inducing the desired stereochemistry in a subsequent step, the auxiliary is removed and can often be recovered. Evans' oxazolidinone auxiliaries, for example, are widely used to direct stereoselective alkylations and aldol reactions.

Synthesis from the Chiral Pool: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. A synthetic route would be designed to convert the chiral starting material into the target enantiomer of dobutamine, transferring the existing chirality through the synthetic sequence.

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Resolution | Separation of diastereomers based on different physical properties. | Well-established, scalable, reliable. | Theoretical max yield of 50% (without recycling), requires screening of agents and solvents, generates waste enantiomer. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of chiral product. | High atom economy, high enantioselectivity, catalyst can be recycled. | Catalysts can be expensive and sensitive to reaction conditions. |

| Chiral Auxiliaries | A stoichiometric chiral molecule directs a stereoselective reaction. | Often highly predictable and reliable stereochemical control. | Requires additional steps for attachment and removal, not atom-economical. |

| Chiral Pool Synthesis | Utilizes existing chirality from natural products. | Starts with 100% enantiomerically pure material. | Limited by the availability and structure of suitable starting materials. |

The development of a specific asymmetric synthesis for this compound would involve significant research to identify the most effective chiral catalyst, reagent, or auxiliary and to optimize reaction conditions to achieve high yield and enantiomeric excess (ee).

Structure Activity Relationship Sar of Dobutamine Hydrobromide and Analogues

Influence of Molecular Substituents on Adrenergic Receptor Affinity and Selectivity

The development of dobutamine (B195870) was a result of systematic modifications to the structure of isoproterenol (B85558), aiming to enhance inotropic effects while minimizing chronotropic, arrhythmogenic, and vascular side effects. ahajournals.org This "intelligent drug design" led to a molecule with a unique cardiovascular profile derived from a complex interplay with adrenergic receptors. derangedphysiology.comnih.gov

Aromatic Ring Hydroxylation and Substitution Patterns

The presence and position of hydroxyl groups on the aromatic ring are crucial for the activity of phenylethylamine derivatives at adrenergic receptors. karger.com For high agonist activity, a substituted benzene (B151609) ring is essential. gpatindia.com The catechol moiety, with hydroxyl groups at the 3 and 4 positions of the phenyl ring, is a key feature for potent interaction with both α and β receptors. karger.comresearchgate.net In dobutamine, the 3,4-dihydroxy substitution on one of the phenyl rings contributes significantly to its binding affinity. mlsu.ac.in The presence of the catechol group is generally required for full intrinsic activity at β-adrenergic receptors. researchgate.net The interaction of these hydroxyl groups with specific serine residues in transmembrane helix 5 (TM5) of the β-adrenergic receptor is a critical aspect of agonist binding and receptor activation. nih.gov

N-Substitution Effects on Receptor Subtype Selectivity (Alpha vs. Beta)

The substituent on the amino group of phenylethylamines plays a pivotal role in determining the selectivity between α- and β-adrenergic receptors. gpatindia.com Increasing the size of the N-substituent generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. gpatindia.commlsu.ac.in Dobutamine possesses a large, bulky aromatic substituent on the amino group, which confers a high degree of β1-selectivity. auctoresonline.orgderangedphysiology.com This large N-substituent also contributes to increased lipophilicity, potentially leading to a longer duration of action and enhanced cell penetration. gpatindia.com While methyl substitution on the nitrogen can maximize both α and β activity, larger groups like the one found in dobutamine significantly reduce or eliminate α-agonist activity, with some larger lipophilic groups even conferring α-blocking properties. gpatindia.com

Aliphatic Chain Modifications and Conformational Impact

Modifications to the aliphatic chain connecting the aromatic ring and the amine group can influence the molecule's activity. For potent direct-acting agonists, the amino group should be separated from the aromatic ring by two carbon atoms. mlsu.ac.in The absence of a β-hydroxyl group on the ethylamine (B1201723) side chain, as is the case with dobutamine, differentiates it from many other catecholamines like isoproterenol. ahajournals.orgnih.gov This structural feature is thought to reduce the number of potential hydrogen bonds with the receptor, which may contribute to dobutamine's classification as a partial agonist. nih.gov The addition of a methyl group on the α-carbon of the ethylamine side chain can increase the duration of action by making the compound resistant to metabolism by monoamine oxidase (MAO). mlsu.ac.in

Stereochemical Contributions to Receptor Binding and Agonism

Differential Activity of (+) and (-) Enantiomers at Alpha-1, Beta-1, and Beta-2 Adrenoceptors

The stereochemical configuration of dobutamine is a critical determinant of its interaction with adrenergic receptor subtypes. The (+) enantiomer is a potent β1 and β2-adrenoceptor agonist, approximately 10 times more potent than the (-) enantiomer at β-receptors. auctoresonline.orgnih.gov Conversely, the (-) enantiomer is a potent α1-adrenoceptor agonist. auctoresonline.orgnih.govnih.gov The (+) isomer, while binding to the α1-receptor with high affinity, lacks agonist activity and instead acts as a competitive α1-antagonist, capable of blocking the effects of the (-) isomer. auctoresonline.orgnih.govderangedphysiology.com

This differential activity means that the racemic mixture of dobutamine results in a complex pharmacological profile. The β1-agonist effects of both enantiomers, particularly the potent (+) isomer, are primarily responsible for the increase in myocardial contractility. nih.govwikianesthesia.org The α1-agonist activity of the (-) isomer contributes to the inotropic effect, while the α1-antagonist activity of the (+) isomer counteracts this, leading to a relatively neutral effect on peripheral vascular resistance. auctoresonline.orgderangedphysiology.comnih.gov

Interactive Table: Adrenergic Receptor Activity of Dobutamine Enantiomers

| Enantiomer | α1-Adrenoceptor Activity | β1-Adrenoceptor Activity | β2-Adrenoceptor Activity |

| (+)-Dobutamine | Antagonist auctoresonline.orgnih.gov | Potent Agonist auctoresonline.orgnih.gov | Agonist nih.gov |

| (-)-Dobutamine | Potent Agonist auctoresonline.orgnih.govnih.gov | Agonist nih.gov | Weak Agonist mdpi.com |

| Racemic Dobutamine | Partial Agonist nih.gov | Full Agonist derangedphysiology.com | Weak Agonist derangedphysiology.com |

Radioligand binding studies have quantified the affinity of dobutamine for different adrenergic receptor subtypes, confirming its selectivity for β1 over β2 receptors and for α1 over α2 receptors. nih.govnih.gov

Interactive Table: Dissociation Constants (K D ) of Dobutamine for Adrenergic Receptor Subtypes

| Receptor Subtype | Tissue Source | Radioligand | K D (μM) |

| β1 | Rat Heart | [ 3 H]dihydroalprenolol | 2.5 nih.govnih.gov |

| β1 | Turkey Erythrocyte | [ 3 H]dihydroalprenolol | 2.6 nih.govnih.gov |

| β2 | Frog Heart | [ 3 H]dihydroalprenolol | 14.8 nih.govnih.gov |

| β2 | Rat Lung | [ 3 H]dihydroalprenolol | 25.4 nih.govnih.gov |

| α1 | Rat Heart | [ 3 H]prazosin | 0.09 nih.govnih.gov |

| α1 | Rabbit Uterus | [ 3 H]prazosin | 0.14 nih.govnih.gov |

| α2 | Human Platelet | [ 3 H]dihydroergocryptine | 9.3 nih.govnih.gov |

| α2 | Rabbit Uterus | [ 3 H]yohimbine | 5.7 nih.govnih.gov |

Computational Modeling of Ligand-Receptor Interactions

Computational methods, such as homology modeling and molecular dynamics simulations, have provided valuable insights into the structural basis of ligand-receptor interactions for adrenergic and dopamine (B1211576) receptors. nih.govresearchgate.net While specific computational studies focusing exclusively on dobutamine hydrobromide are not extensively detailed in the provided search results, the general principles derived from modeling related receptors are applicable.

These studies reveal that agonist binding induces conformational changes in the receptor, such as a contraction of the ligand-binding pocket. researchgate.net For β-adrenergic receptors, key interactions involve hydrogen bonding between the ligand's catechol or equivalent moiety and conserved serine residues in transmembrane helix 5. nih.govresearchgate.net The absence of the β-hydroxyl group in dobutamine is proposed to weaken its interaction with helices 3 and 7, which may contribute to its partial agonist nature. nih.gov

Computational models help to identify specific amino acid residues within the binding pocket that are crucial for ligand affinity and subtype selectivity. nih.gov For instance, non-conserved residues outside the primary catecholamine binding pocket can interact with ligands like dobutamine and contribute to their subtype specificity. nih.gov These in silico approaches are instrumental in understanding the molecular determinants of drug action and can guide the design of new ligands with desired pharmacological profiles. nih.govresearchgate.net

Molecular and Cellular Pharmacodynamics of Dobutamine Hydrobromide

Detailed Mechanisms of Adrenergic Receptor Agonism

The principal mechanism of action of dobutamine (B195870) is the direct stimulation of beta-1 (β1) adrenergic receptors, which are predominantly located on cardiac myocytes. wikipedia.orgpatsnap.com This interaction is primarily responsible for its positive inotropic, or contractility-enhancing, effects. drugs.comdrugbank.com The (+)-isomer of dobutamine is a potent β1-adrenoceptor agonist. wikipedia.org

Stimulation of β1-adrenoceptors on cardiac muscle cells leads to an increase in myocardial contractility and stroke volume, which in turn increases cardiac output. patsnap.comdrugbank.com Unlike other catecholamines such as dopamine (B1211576), dobutamine's action is direct and does not depend on the release of endogenous norepinephrine (B1679862). drugs.comdrugs.comdrugbank.com This direct agonism at the β1 receptor is the foundation of its cardiac stimulant action. ebi.ac.uknih.gov Studies in neonatal rat cardiomyocytes have confirmed that dobutamine's effects are mediated through the activation of β1-adrenoceptors. nih.gov

While its primary action is at the β1 receptor, dobutamine also exhibits modulatory effects on beta-2 (β2) and alpha-1 (α1) adrenoceptors. droracle.ainih.gov These effects are generally considered milder compared to its β1 activity and are a result of the compound's racemic nature. wikipedia.orgdroracle.ai

The two stereoisomers of dobutamine have differing affinities and activities at these other receptors:

The (+)-dobutamine isomer acts as a potent β1 agonist and also possesses mild β2 agonist activity and α1 antagonist properties. wikipedia.org The β2-agonist activity contributes to vasodilation, which can help reduce afterload. droracle.aidroracle.ai

The (-)-dobutamine isomer functions as an α1-adrenoceptor agonist. wikipedia.org This α1 agonism can lead to vasoconstriction. droracle.ainih.gov

When administered as a racemic mixture, these opposing vascular effects—vasodilation from β2 agonism and vasoconstriction from α1 agonism—tend to offset each other. droracle.ainih.gov The result is a minimal net change in systemic vascular resistance and blood pressure, allowing the prominent β1-mediated inotropic effects to prevail. nih.govdroracle.ai Research has shown that dobutamine's inotropic activity may result from the combined stimulation of both β1 and α1 adrenoceptors in the myocardium. droracle.ainih.gov

Receptor Activity Profile of Dobutamine Isomers

| Isomer | Primary Receptor Interaction | Secondary Receptor Interaction(s) | Primary Effect |

|---|---|---|---|

| (+)-Dobutamine | Potent β1 Agonist | Mild β2 Agonist, α1 Antagonist | Increases heart contractility, contributes to vasodilation. wikipedia.org |

| (-)-Dobutamine | α1 Agonist | - | Contributes to vasoconstriction. wikipedia.org |

| Racemic Mixture (Clinical Formulation) | Predominant β1 Agonism | Balanced α1 and β2 effects | Strong positive inotropic effect with minimal net change in vascular resistance. droracle.ainih.govdroracle.ai |

Intracellular Signaling Pathways Activated by Dobutamine Hydrobromide

Adrenergic receptors, including the β1, β2, and α1 subtypes, are members of the large G-protein coupled receptor (GPCR) superfamily. patsnap.comahajournals.orgwikipedia.org When dobutamine binds to these receptors, it induces a conformational change in the receptor protein. ahajournals.orgwikipedia.org This change facilitates the activation of an associated heterotrimeric G-protein on the intracellular side of the cell membrane. nih.govahajournals.org

Specifically, the β1-adrenoceptor stimulated by dobutamine couples primarily to the Gs (stimulatory) protein. patsnap.comnih.gov The binding of the agonist (dobutamine) causes the Gs protein to exchange a bound guanosine (B1672433) diphosphate (B83284) (GDP) molecule for a guanosine triphosphate (GTP) molecule. This exchange activates the Gs protein, causing its α-subunit (Gαs) to dissociate from its βγ-subunits. ahajournals.orgwikipedia.org The activated Gαs-GTP complex is then free to interact with and modulate downstream effector enzymes. patsnap.comahajournals.org

The primary downstream effector for the activated Gαs subunit is the enzyme adenylate cyclase (also known as adenylyl cyclase). patsnap.comnih.gov The Gαs-GTP complex binds to and activates adenylate cyclase, which is an enzyme embedded in the cell membrane. nih.govnih.gov

Once activated, adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov This action leads to a rapid and significant increase in the intracellular concentration of cAMP. droracle.ai This rise in cAMP serves as a critical second messenger, propagating the signal initiated by dobutamine's binding to the β1-receptor. derangedphysiology.comahajournals.org The production of cAMP is a key step that links receptor stimulation to the subsequent cellular response. researchgate.net

The elevated intracellular levels of cAMP lead to the activation of cAMP-dependent Protein Kinase, more commonly known as Protein Kinase A (PKA). patsnap.comnih.gov PKA is the main effector of cAMP within the cell. nih.gov In its inactive state, PKA exists as a tetramer of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes them to release the active catalytic subunits. ahajournals.org

These freed PKA catalytic subunits then phosphorylate a variety of specific protein targets within the cardiac myocyte, altering their function and leading to the ultimate physiological response. patsnap.com Key downstream phosphorylation targets of PKA in the context of dobutamine stimulation include:

L-type Calcium Channels: Phosphorylation of these channels increases their permeability to calcium ions (Ca2+), leading to an increased influx of Ca2+ into the cell during an action potential. This is a major contributor to the enhanced force of myocardial contraction (positive inotropy). patsnap.com

Phospholamban: In its unphosphorylated state, phospholamban inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. PKA-mediated phosphorylation of phospholamban relieves this inhibition, accelerating the reuptake of Ca2+ into the sarcoplasmic reticulum. This action contributes to faster myocardial relaxation (lusitropy). patsnap.com

Troponin I (cTnI): Phosphorylation of this component of the contractile machinery reduces the sensitivity of the myofilaments to Ca2+. This facilitates a more rapid dissociation of Ca2+ from troponin C, further contributing to the rate of myocardial relaxation. patsnap.comnih.gov

Regulation of Intracellular Calcium Dynamics (e.g., L-type calcium channels, phospholamban, troponin I)

This compound's primary mechanism of action involves the modulation of intracellular calcium (Ca2+) dynamics within cardiac myocytes, which is central to its inotropic effect. This regulation is achieved through a signaling cascade initiated by the binding of dobutamine to beta-1 adrenergic receptors. patsnap.com This interaction activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (camp). patsnap.comderangedphysiology.com The elevated cAMP levels then activate protein kinase A (PKA), a key enzyme that phosphorylates several target proteins crucial for calcium handling. patsnap.comcambridge.org

The key targets of PKA phosphorylation that regulate intracellular calcium dynamics include:

Phospholamban (PLN): In its dephosphorylated state, phospholamban acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. patsnap.comahajournals.org The SERCA2a pump is responsible for re-sequestering Ca2+ from the cytosol back into the SR during diastole. patsnap.com PKA phosphorylates phospholamban, which relieves its inhibitory effect on SERCA2a. patsnap.comahajournals.org This disinhibition leads to an accelerated rate of Ca2+ reuptake into the SR, which has two main consequences: it enhances the rate of myocardial relaxation (lusitropy) and increases the amount of Ca2+ stored in the SR available for subsequent contractions, further contributing to the positive inotropic effect. patsnap.comahajournals.org Studies have shown that the phosphorylation state of phospholamban, particularly at specific sites like threonine-17, can influence the contractile response to dobutamine. nih.govphysiology.org

Troponin I (TnI): Troponin I is a subunit of the troponin complex, which regulates the interaction between actin and myosin filaments. PKA-mediated phosphorylation of TnI, particularly at serine residues 23 and 24, decreases the sensitivity of the myofilaments to Ca2+. ahajournals.orgahajournals.org This seemingly counterintuitive action facilitates faster dissociation of Ca2+ from troponin C, leading to a more rapid relaxation of the cardiomyocyte during diastole. patsnap.com This accelerated relaxation is crucial for maintaining adequate filling time for the ventricles, especially at higher heart rates. Research indicates that the lack of TnI phosphorylation at these sites can impair both systolic and diastolic responses to dobutamine. nih.gov

The integrated effect of dobutamine on these three key proteins results in a finely tuned regulation of intracellular calcium, leading to both increased contractility and enhanced relaxation of the cardiac muscle. patsnap.com

Enantiomer-Specific Cellular Responses and Signaling Cascades

The (+) enantiomer of dobutamine is a potent agonist at β1 and β2-adrenergic receptors. mdpi.com Its binding to β1-receptors in cardiac myocytes is the primary driver of the signaling cascade described previously, leading to increased cAMP production and subsequent PKA activation. derangedphysiology.com This results in the phosphorylation of L-type calcium channels, phospholamban, and troponin I, ultimately enhancing myocardial contractility and heart rate. patsnap.comcambridge.org The β2-agonist activity of the (+)-enantiomer contributes to peripheral vasodilation, which can reduce the afterload on the heart. pharmaceutical-journal.com

In contrast, the (-) enantiomer of dobutamine acts as a potent agonist at α1-adrenergic receptors. mdpi.comnih.gov Stimulation of α1-receptors in the vasculature leads to vasoconstriction. derangedphysiology.com In the heart, α1-adrenergic stimulation can also contribute to an increase in inotropy, although the exact signaling pathway is distinct from the β-adrenergic pathway and generally considered to be less prominent. derangedphysiology.com

When the racemic mixture of dobutamine is administered, the opposing effects of the two enantiomers on the peripheral vasculature—vasodilation from the (+) enantiomer's β2-activity and vasoconstriction from the (-) enantiomer's α1-activity—tend to balance each other out. derangedphysiology.com This results in a minimal net effect on systemic vascular resistance, a desirable characteristic for an inotropic agent. patsnap.com The primary cardiac effects, however, are additive. The potent β1-agonist activity of the (+)-enantiomer, combined with the α1-mediated inotropic effect of the (-)-enantiomer, results in a significant increase in myocardial contractility and cardiac output. derangedphysiology.comnih.gov

The distinct signaling cascades initiated by each enantiomer are summarized below:

(+)-Dobutamine: Binds to β1 and β2-adrenergic receptors → Activates Gs-protein → Stimulates adenylate cyclase → Increases intracellular cAMP → Activates Protein Kinase A (PKA) → Phosphorylates L-type calcium channels, phospholamban, and troponin I → Increased cardiac contractility and heart rate, and peripheral vasodilation. patsnap.commdpi.com

(-)-Dobutamine: Binds to α1-adrenergic receptors → Activates Gq-protein → Stimulates phospholipase C → Increases inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) → Release of intracellular calcium and activation of Protein Kinase C (PKC) → Vasoconstriction and a contribution to increased cardiac contractility. mdpi.comnih.gov

Data Tables

Table 1: Enantiomer-Specific Receptor Activity of Dobutamine

| Enantiomer | Primary Receptor Activity | Secondary Receptor Activity |

| (+)-Dobutamine | Potent β1 and β2-agonist | Weak α1-antagonist |

| (-)-Dobutamine | Potent α1-agonist | Weak β1 and β2-agonist |

Table 2: Effects of Dobutamine Enantiomers on Cellular Signaling

| Enantiomer | Signaling Pathway Activated | Key Second Messengers | Primary Cellular Response |

| (+)-Dobutamine | Gs-protein coupled receptor pathway | Cyclic AMP (cAMP) | Increased PKA activity, phosphorylation of Ca2+ handling proteins |

| (-)-Dobutamine | Gq-protein coupled receptor pathway | Inositol trisphosphate (IP3), Diacylglycerol (DAG) | Release of intracellular Ca2+, activation of PKC |

Pharmacokinetic and Metabolic Research in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

Dobutamine (B195870) exhibits rapid and extensive metabolism in animal models, a characteristic that significantly influences its distribution and excretion. e-lactancia.orgpfizer.com Following administration, dobutamine is subject to metabolic processes primarily in the liver and kidneys. e-lactancia.org

Distribution: Tissue distribution analyses in rats and dogs have shown no unusual accumulation of dobutamine or its metabolites, with the highest concentrations found in organs associated with metabolism and excretion, such as the liver, kidneys, and intestines. e-lactancia.org The actions of dobutamine in animals are direct and not dependent on presynaptic mechanisms involving norepinephrine (B1679862) release. e-lactancia.orgpfizer.comfda.govfda.gov.phpfizermedicalinformation.com

Metabolism and Excretion: The primary routes of metabolism are methylation of the catechol group and subsequent conjugation. pfizer.comfda.govpfizermedicalinformation.com In rats, the major pathway for excretion of dobutamine and its metabolites is through biliary excretion, accounting for a significant portion of the administered dose. e-lactancia.org The compound is rapidly cleared from the plasma. fda.gov Studies in juvenile animal models, including neonatal and young animals, have also been conducted to understand age-related differences in cardiovascular responses, which may be influenced by developmental changes in pharmacokinetics. plos.orgnih.gov

Identification and Characterization of Metabolites

The biotransformation of dobutamine results in the formation of several metabolites, primarily through two major pathways: catechol methylation and conjugation. pfizer.comfda.govpfizermedicalinformation.com These metabolic conversions lead to compounds that are generally inactive and more water-soluble, facilitating their excretion. helsinki.fi

A principal metabolic pathway for dobutamine is O-methylation of the catechol ring, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). e-lactancia.orgpfizer.comwiley.com This process results in the formation of 3-O-methyldobutamine, which is considered an inactive metabolite. pfizer.comfda.gov COMT is a crucial enzyme in the metabolism of many catecholamines, and its action on dobutamine is a key determinant of the drug's clearance. wiley.comnih.gov

Following methylation, or acting on the parent compound directly, conjugation reactions represent the other major metabolic route for dobutamine. pfizer.comfda.govpfizermedicalinformation.com Glucuronidation, the conjugation with glucuronic acid, is a significant pathway. helsinki.firesearchgate.netresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and can occur at several sites on the dobutamine molecule, leading to various glucuronide conjugates. helsinki.firesearchgate.net These conjugated metabolites are highly water-soluble, which enhances their elimination from the body via urine or bile. helsinki.finih.gov Studies using liver microsomes from different species have shown that both dobutamine itself and its methylated metabolite, 3-O-methyldobutamine, are substrates for glucuronidation. researchgate.net

In Vitro Metabolic Stability and Enzyme Kinetics Studies

In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. nuvisan.com These studies typically use liver subcellular fractions, like microsomes, or intact liver cells (hepatocytes) from various species to determine the rate of metabolism. nuvisan.comwuxiapptec.comspringernature.com For dobutamine, such studies have confirmed its susceptibility to metabolism by enzymes contained within these systems.

Research on the enzyme kinetics of dobutamine with human COMT has determined its affinity (Km) and maximum reaction velocity (Vmax). nih.gov One study reported a Km value of 0.05 mM and a Vmax of 0.59 nmol of product formed/mg protein/min for dobutamine methylation by COMT. nih.gov These kinetic parameters help in understanding the efficiency of the metabolic process. In vitro studies using liver microsomes from different species, including humans, rats, rabbits, and pigs, have demonstrated that dobutamine undergoes glucuronidation, although the specific types and ratios of glucuronide metabolites can vary significantly between species. researchgate.net

Species-Specific Pharmacokinetic Differences in Research Animal Models

Significant species-specific differences in pharmacokinetics are common in drug development and have been observed for dobutamine. nih.govannualreviews.org These variations can be due to differences in the expression and activity of metabolic enzymes. researchgate.netresearchgate.net

For instance, the rate of dobutamine metabolism can differ between species like rats, dogs, and monkeys. fda.gov A study comparing the metabolism of various compounds in liver microsomes found that the rate for some drugs ranked as monkey > rat > dog > human. fda.gov In the context of glucuronidation, research has shown considerable variability in the formation of dobutamine glucuronide isomers across human, rabbit, and rat liver microsomes. researchgate.net Specifically, the major glucuronide product formed by human liver microsomes was only a minor product in rat liver microsomes. researchgate.net Such differences are critical for the extrapolation of preclinical data to humans and highlight the importance of selecting appropriate animal models in research. nih.govnih.gov

Chemical Stability and Degradation Pathways of Dobutamine Hydrobromide

Hydrolytic Degradation Under Varied pH Conditions (Acidic, Neutral, Alkaline)

The stability of dobutamine (B195870) hydrobromide in aqueous solutions is significantly dependent on the pH. Forced degradation studies have revealed its sensitivity to acidic, neutral, and alkaline environments, although the extent and nature of degradation vary. nih.govresearchgate.net

Acidic Conditions: Under acidic conditions (e.g., in the presence of hydrochloric acid), dobutamine has been shown to degrade. nih.gov One study noted the formation of a single degradation product when a 10 mg/mL dobutamine solution was subjected to 37% HCl at 80°C. nih.gov However, another study reported that heating dobutamine in acidic conditions (0.1, 1, and 2 M HCl at 60°C for 72 hours) resulted in no significant degradation. bmj.comreading.ac.uk This suggests that the stability in acidic media can be influenced by the specific conditions of temperature and acid concentration.

Neutral Conditions: In neutral solutions (e.g., phosphate (B84403) buffer at pH 7), dobutamine has demonstrated some degree of stability, with one study showing no loss of the drug or the appearance of additional chromatographic peaks after 72 hours at 60°C in a peroxide solution at neutral pH. bmj.comreading.ac.uk

Alkaline Conditions: Dobutamine is highly susceptible to degradation in alkaline environments. bmj.comreading.ac.uk Exposure to basic conditions, such as 0.05 M sodium hydroxide (B78521) at ambient temperature, leads to rapid degradation. nih.gov Studies have shown that in alkaline solutions (pH 11–13), dobutamine is converted to aminochrome (B613825) through a free-radical-mediated mechanism. bmj.comreading.ac.uk This process is often accompanied by a visible color change, with the solution turning red/brown. bmj.comreading.ac.uk Under these conditions, two primary degradation products have been observed in chromatograms. nih.gov The degradation in alkaline media is considered a complex process involving oxidation and condensation, ultimately leading to the formation of dark-colored polymers. bmj.comreading.ac.uk

Table 1: Summary of Dobutamine Hydrobromide Hydrolytic Degradation

| pH Condition | Degradation Profile | Observed Products |

|---|---|---|

| Acidic | Sensitive, but reports are conflicting. nih.govbmj.comreading.ac.uk | One primary degradation product noted in one study. nih.gov |

| Neutral | Relatively stable under certain conditions. bmj.comreading.ac.uk | No significant degradation products observed in one study. bmj.comreading.ac.uk |

| Alkaline | Highly unstable and rapidly degrades. bmj.comreading.ac.uk | Two primary degradation products, aminochrome, and dark-colored polymers. nih.govbmj.comreading.ac.uk |

Oxidative Degradation Mechanisms and Products

Oxidative processes are a major pathway for the degradation of this compound, primarily due to the catechol moiety in its structure, which is prone to oxidation.

Formation of Aminochrome and Melanin-like Polymers

The oxidation of dobutamine, particularly under alkaline conditions, proceeds through the formation of an intermediate known as aminochrome. bmj.comreading.ac.uk This conversion is a free-radical-mediated process. bmj.comreading.ac.uk Aminochrome is an o-quinone that can undergo further complex oxidation and condensation reactions. bmj.comreading.ac.uknih.gov These subsequent reactions lead to the formation of higher molecular weight, dark-colored, and poorly defined structures, often referred to as melanin-like polymers. bmj.comreading.ac.uk This polymerization is responsible for the characteristic discoloration (red/brown) observed in dobutamine solutions upon degradation. bmj.comreading.ac.ukresearchgate.net

Role of Free Radical Intermediates

The degradation of dobutamine, especially through oxidation and photodegradation, is believed to involve free radical intermediates. bmj.comreading.ac.uk The catechol structure is susceptible to oxidation, which can be initiated by factors like light, heat, or the presence of oxidizing agents. nih.govbmj.comreading.ac.uk This process likely involves the formation of semiquinone radicals, which are then further oxidized to quinones, such as aminochrome. nih.gov These reactive intermediates can then participate in the complex polymerization reactions that lead to the formation of insoluble, colored degradation products. bmj.comreading.ac.uk The involvement of a free radical-mediated mechanism is a common theme in the degradation of catecholamines. bmj.comreading.ac.uk

Photodegradation Studies and Light Sensitivity

This compound is known to be sensitive to light. bmj.comreading.ac.uk Exposure to light can induce degradation, leading to a loss of potency and the formation of colored byproducts. bmj.comreading.ac.ukresearchgate.net The mechanism of photodegradation is thought to be similar to that of alkaline-induced degradation, possibly involving the formation of free radical intermediates. bmj.comresearchgate.net This light-induced degradation can result in a red/brown discoloration of dobutamine solutions. bmj.comresearchgate.net

Studies have shown that protecting dobutamine solutions from light can significantly improve their stability. bmj.comresearchgate.net For instance, the stability of dobutamine in syringes was found to be reduced when exposed to light compared to storage in the dark. bmj.comresearchgate.net The International Conference on Harmonisation (ICH) guidelines for photostability testing are often applied to assess the photosensitivity of drugs like dobutamine. nih.gov

Thermal Degradation Pathways and Kinetics

The thermal stability of this compound has been a subject of some debate in the literature, with conflicting reports. researchgate.net Some studies have suggested that dobutamine is relatively stable to heat, with one investigation finding no dobutamine degradation products after exposure to 80°C for 14 days, although degradation of the diluent (5% dextrose in water) was observed. nih.gov However, the same study noted that dobutamine solutions in polypropylene (B1209903) syringes turned brown during a 12-month stability study, suggesting a susceptibility to heat in certain containers. nih.gov

Another study found that dobutamine was stable when heated under acidic conditions but did not explicitly detail its stability under neutral or alkaline thermal stress. bmj.comreading.ac.uk Conversely, a different study reported that samples stored at 40°C showed greater than 5% degradation after 42 days, indicating that elevated temperatures can accelerate the degradation process. bmj.comresearchgate.net The rate of degradation was observed to be higher at increased temperatures. bmj.com The kinetics of thermal degradation can be influenced by the storage conditions, including the type of container and the presence of light. nih.govbmj.comresearchgate.net

Table 2: Thermal Degradation Findings for this compound

| Study Condition | Observation | Reference |

|---|---|---|

| 80°C for 14 days | No dobutamine degradation products detected, but diluent degraded. | nih.gov |

| 12-month storage in PP syringes | Solution turned brown, suggesting heat susceptibility. | nih.gov |

| 40°C for 42 days | Greater than 5% degradation observed. | bmj.comresearchgate.net |

Degradation Product Identification and Structural Elucidation

The identification and structural elucidation of dobutamine degradation products are essential for understanding its stability profile. Various analytical techniques, primarily high-performance liquid chromatography (HPLC), have been employed to separate and quantify dobutamine and its degradants. nih.govbmj.comreading.ac.uk

Under forced degradation conditions, several degradation products have been observed:

Alkaline Degradation: Leads to the formation of two main products, identified as aminochrome and subsequent melanin-like polymers. nih.govbmj.comreading.ac.uk These are characterized by their color. bmj.comreading.ac.uk

Acidic Degradation: Has been shown to yield one primary degradation product in some studies. nih.gov

Oxidative Degradation: Exposure to hydrogen peroxide results in the appearance of numerous, not clearly separated peaks in chromatograms, indicating a complex mixture of degradation products. nih.gov

Photodegradation: Can lead to the appearance of additional peaks in HPLC chromatograms. bmj.comreading.ac.uk

The principal routes of metabolism in humans involve methylation of the catechol group to form 3-O-methyldobutamine, which is inactive, and subsequent conjugation. pfizer.comnih.gov While this is a metabolic pathway, it provides insight into the reactive sites of the dobutamine molecule. The major excretion products found in urine are the conjugates of dobutamine and 3-O-methyldobutamine. pfizer.comnih.gov

Further structural characterization of degradation products often requires more advanced techniques such as mass spectrometry (MS) to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.

Impact of Excipients and Formulation Components on Chemical Stability

The chemical stability of this compound in a pharmaceutical preparation is not solely dependent on its intrinsic properties but is significantly influenced by the excipients and other components of the formulation. These substances, while essential for creating a viable product, can interact with dobutamine, affecting its integrity, potency, and degradation profile. Research into these interactions is critical for developing stable dobutamine formulations.

Influence of Antioxidants and Sulfites

Dobutamine, a catecholamine, is susceptible to oxidation. To mitigate this, antioxidants are commonly included in its injectable formulations. Sodium bisulfite or sodium metabisulfite (B1197395) are frequently used for this purpose. nih.govefda.gov.etpfizer.com These sulfiting agents act as oxygen scavengers, preferentially oxidizing to protect the active drug molecule. nih.govefda.gov.et While they are effective in preventing oxidative degradation, their presence can also lead to the formation of adducts with the catechol nucleus of dobutamine, representing another potential degradation pathway. Furthermore, sulfites themselves can be a source of incompatibility and are known to cause hypersensitivity or allergic-type reactions in susceptible individuals. nih.govmedsafe.govt.nznih.gov

In one study, dobutamine was found to be highly susceptible to oxidation under alkaline conditions, resulting in a red/brown colored product. bmj.com However, in a peroxide solution at a neutral pH, dobutamine remained stable for seven days with no significant loss of the drug. bmj.com Research has also explored the effect of the antioxidant vitamin C (ascorbic acid). A study investigating its effect on dobutamine's action found that the administration of vitamin C augmented the inotropic response to dobutamine in humans, suggesting that the redox environment contributes to the adrenergic regulation of ventricular contractility. nih.gov

Impact of Diluents and pH

The choice of intravenous diluent and the resulting pH of the solution are paramount to dobutamine's stability. The compound is known to be stable in acidic conditions but degrades rapidly in alkaline solutions. bmj.come-lactancia.org Formulations are typically adjusted to a pH range of 2.5 to 5.5. pfizer.come-lactancia.org Due to its instability in alkaline media, this compound should not be mixed with solutions such as 5% Sodium Bicarbonate Injection. pfizer.come-lactancia.org

Studies have extensively compared the stability of dobutamine in common intravenous fluids like 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (NS). One investigation found that degradation under basic conditions led to the formation of two distinct degradation products. nih.gov Another study noted that while dobutamine concentration remained largely stable, discoloration of the solution could be a limiting factor for its shelf life. bmj.comresearchgate.net For instance, discoloration was observed in samples stored at room temperature (exposed to and protected from light) and at 40°C, even when the drug concentration was still above 95% of the initial amount. bmj.comresearchgate.net

The stability is also a function of temperature and the container system used for storage.

| Container | Diluent | Storage Temperature | Observed Beyond-Use Date (BUD) | |

|---|---|---|---|---|

| Finding | Citation | |||

| Cyclic-Oleofin-Copolymer (COC) Vials | D5W or NS | −20°C, +5°C, and +25°C | Stable for 365 days | nih.gov |

| Polypropylene (PP) Syringes | D5W | −20°C | 21 days | nih.gov |

| NS | −20°C | 3 months | nih.gov | |

| D5W or NS | +25°C | 1 month | nih.gov |

Influence of Container Material and Other Components

The primary packaging or container system is another critical component that can affect drug stability. A study comparing ready-to-use dobutamine solutions stored in polypropylene (PP) syringes versus cyclic-oleofin-copolymer (COC) vials found significant differences in long-term stability. nih.gov Solutions stored in COC vials demonstrated superior stability, maintaining physicochemical integrity for a full year at various temperatures. nih.gov In contrast, the stability in PP syringes was considerably shorter, especially at ambient and frozen temperatures. nih.gov This highlights that interactions with the container surface, potential for leachable substances, or differences in gas permeability can impact the degradation rate of dobutamine.

Formulation components can also lead to specific incompatibilities. For example, it is recommended that this compound not be used with other agents or diluents that contain both sodium bisulfite and ethanol. efda.gov.etpfizer.com Research has also shown that the presence of light contributes significantly to the degradation of dobutamine compared to storage in the dark. bmj.comresearchgate.net

| Storage Condition | Key Finding | Calculated T₉₅% (Time to reach 95% potency) | Citation |

|---|---|---|---|

| 40°C (protected from light) | Degradation of 5.08% after 42 days. | 44.6 days | researchgate.netbmj.com |

| Room Temperature (exposed to light) | Exposure to light significantly reduced stability. Discoloration noted at day 28. | 77.3 days | bmj.comresearchgate.netbmj.com |

| Room Temperature (protected from light) | Discoloration noted at day 42. | 96.5 days | bmj.comresearchgate.netbmj.com |

| 4°C (protected from light) | Most stable condition. | 111.4 days | researchgate.netbmj.com |

While some common solid excipients such as starch, dextrose, lactose, talc, and magnesium stearate (B1226849) were found to have no effect in a specific spectrophotometric analysis of dobutamine, their impact in an aqueous formulation over time would require dedicated stability studies. researchgate.net

Advanced Analytical Methodologies for Dobutamine Hydrobromide Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of dobutamine (B195870) hydrobromide, offering high resolution and sensitivity for both quantitative analysis and stability studies. Its versatility allows for the separation of dobutamine from its impurities and degradation products, ensuring the quality and integrity of the pharmaceutical product.

Development of Stability-Indicating HPLC Methods

The development of stability-indicating HPLC methods is crucial for assessing the shelf-life and degradation pathways of dobutamine hydrobromide under various environmental conditions. These methods are designed to separate the intact drug from any potential degradation products, thus providing a clear picture of the drug's stability over time.

Forced degradation studies are a key component in the development of these methods. This compound has been subjected to a range of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to induce degradation. bmj.comnih.gov One study revealed that dobutamine is sensitive to acidic, basic, and oxidative conditions but not to heat. nih.gov In acidic conditions, one degradation product was observed, while basic conditions led to the formation of two distinct degradation products. nih.gov Exposure to oxidative conditions resulted in numerous, less clearly separated peaks. nih.gov Conversely, another study reported that heating dobutamine in acidic conditions produced no significant degradation. bmj.com However, exposure to light was shown to significantly contribute to dobutamine degradation. bmj.combmj.com

Several HPLC methods have been developed and validated for this purpose. A common approach involves using a reversed-phase column, such as a C18 or Hypersil column, with a mobile phase typically consisting of a buffer solution (e.g., potassium dihydrogen phosphate), an organic modifier (e.g., acetonitrile (B52724) or methanol), and sometimes an ion-pairing agent. bmj.comderpharmachemica.comunoesc.edu.br UV detection is commonly employed, with a wavelength of 280 nm being frequently used due to dobutamine's absorbance at this wavelength. bmj.comderpharmachemica.com

The validation of these methods, in accordance with ICH guidelines, ensures their reliability. Parameters such as linearity, precision, accuracy, specificity, and robustness are thoroughly evaluated. derpharmachemica.comunoesc.edu.br For instance, one developed method demonstrated linearity over a concentration range of 0.2 mg/mL to 1.0 mg/ml, with a limit of detection of 10µg/ml and a limit of quantification of 30µg/ml. derpharmachemica.com Another study reported a linear range of 0.25–1.50 mg/ml, with detection and quantification limits of 0.20 and 0.94 µg/ml, respectively. bmj.combmj.com

The stability of dobutamine solutions has been evaluated under various storage conditions. For example, dobutamine hydrochloride 4 mg/mL in 5% dextrose injection was found to be stable for 30 days at both 5°C and 23°C. nih.gov In another study, the shelf life for a CIVAS product of dobutamine was recommended to be 42 days at 4°C and 35 days at room temperature when protected from light. bmj.comresearchgate.net

Table 1: Examples of HPLC Methods for this compound Stability Studies

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Hypersil | Kromasil C18 | SinoChrom ODS-BP |

| Mobile Phase | 82:12:6 (v/v/v) 0.05 M KH2PO4:acetonitrile:methanol + 0.3% (v/v) triethylamine (B128534) (pH 4.0) | Methanol: 0.01M Potassium dihydrogen Phosphate (B84403) (60:40 v/v) | Gradient of 50 mM KH2PO4 buffer (A) and acetonitrile (B) |

| Flow Rate | 1.0 ml/min | 1.5 ml/min | 1.0 mL/min |

| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm |

| Linear Range | 0.25–1.50 mg/ml bmj.combmj.com | 0.2-1.0 mg/ml derpharmachemica.com | Not specified |

| LOD | 0.20 µg/ml bmj.combmj.com | 10 µg/ml derpharmachemica.com | Not specified |

| LOQ | 0.94 µg/ml bmj.combmj.com | 30 µg/ml derpharmachemica.com | Not specified |

Chiral HPLC for Enantiomeric Purity Analysis

Dobutamine is a chiral molecule and is administered as a racemic mixture of its (+) and (-) enantiomers. The enantiomers exhibit different pharmacological activities, making the analysis of enantiomeric purity a critical aspect of quality control. Chiral HPLC is the primary technique used for this purpose, employing chiral stationary phases (CSPs) to achieve separation.

The development of a chiral HPLC method involves selecting an appropriate CSP and optimizing the mobile phase to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. phenomenex.comhplc.eu The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a crucial role in achieving the desired resolution.

For the analysis of eletriptan (B1671169) hydrobromide, a second-generation triptan drug, an isocratic chiral stationary phase HPLC method was developed using a Chiralpak AD column. asianpubs.org The mobile phase consisted of n-hexane, ethanol, diethyl amine, and trifluoroacetic acid, with UV detection at 223 nm. asianpubs.org This method was validated for its linearity, accuracy, and precision. asianpubs.org While this example is for a different compound, the principles of method development and validation are directly applicable to dobutamine.

The validation of a chiral HPLC method for enantiomeric purity includes assessing parameters such as specificity, linearity, range, accuracy, and precision for the undesired enantiomer. The limit of detection (LOD) and limit of quantification (LOQ) for the unwanted enantiomer are also critical to ensure that even trace amounts can be accurately measured.

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric techniques provide powerful tools for the quantification, degradation monitoring, and structural elucidation of this compound and its related substances.

UV-Visible Spectrophotometry for Quantification and Degradation Monitoring

UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of this compound in bulk and pharmaceutical formulations. The method is based on the measurement of the absorbance of dobutamine in a suitable solvent at its wavelength of maximum absorption (λmax). For dobutamine, the λmax is typically observed around 280 nm. derpharmachemica.com

The technique can also be employed to monitor degradation. Changes in the UV spectrum, such as a decrease in the absorbance at the λmax or the appearance of new peaks, can indicate the degradation of the drug. lcms.cz For instance, the degradation of dobutamine under various stress conditions can be tracked by monitoring the changes in its UV absorbance over time. nih.gov

Several spectrophotometric methods have been developed for the determination of dobutamine. One method is based on the complexation of Fe (III) with sulpho salicylic (B10762653) acid, where the addition of dobutamine bleaches the formed complex, and the decrease in absorption is measured at 515 nm. researchgate.net Another method involves the reduction of Fe (III) by dobutamine in an acidic medium and subsequent chelation of Fe (II) with potassium ferricyanide, with the resulting bluish-green color measured at 720 nm. researchgate.net These methods have been validated for their linearity, with Beer's law being obeyed in specific concentration ranges. researchgate.net

Table 2: UV-Visible Spectrophotometric Methods for Dobutamine Determination

| Method | Principle | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Method A | Bleaching of Fe(III)-sulpho salicylic acid complex | 515 | 1 - 20 | 6.9494 X 10⁻⁴ |

| Method B | Reduction of Fe(III) and chelation of Fe(II) with Potassium ferricyanide | 720 | 0.4 - 3.0 | 1.1988 X 10⁵ |

Spectrofluorimetric Methods, Including Enzymatic Catalytic Approaches

Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Visible spectrophotometry for the determination of this compound. The method is based on the intrinsic fluorescence of dobutamine or its ability to quench the fluorescence of a fluorogenic reagent.

A simple and sensitive spectrofluorimetric method has been developed based on the measurement of the native fluorescence of dobutamine hydrochloride in 0.1N HCl. researchgate.net In this medium, the drug is stable and exhibits maximum emission intensity at 620 nm with an excitation wavelength of 278 nm. researchgate.net

Another highly sensitive spectrofluorimetric method involves an enzymatic catalytic approach. This method is based on the inhibitory effect of dobutamine hydrochloride on the hemoglobin-catalyzed reaction of H2O2 and L-tyrosine. biocrick.comchukkasmarsa.com The decrease in the fluorescence of the system is proportional to the concentration of dobutamine. This method has a linear range of 2.00 x 10⁻⁷ to 3.00 x 10⁻⁶ g/mL and a very low limit of detection of 4.83 x 10⁻⁹ g/mL. biocrick.com The method has been successfully applied to the determination of dobutamine in pharmaceutical formulations and urine. biocrick.com

Mass Spectrometry (MS) for Metabolite and Degradation Product Identification

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of dobutamine metabolites and degradation products. It provides molecular weight information and fragmentation patterns that help in identifying unknown compounds.

LC-MS/MS has been used to characterize degradation products formed under various stress conditions. researchgate.net For example, in a forced degradation study, LC-MS/MS in positive electrospray ionization (ESI) mode was used to identify and propose structures for five degradation products of a particular drug. researchgate.net This approach is directly applicable to dobutamine to understand its degradation pathways.

Furthermore, a sensitive UHPLC-MS/MS method has been developed for the simultaneous quantification of dobutamine and milrinone (B1677136) in blood plasma. nih.govnih.gov This method, which uses only 20 µL of plasma, achieved a low limit of quantification (LLOQ) of 0.97 ng/mL for both analytes. nih.gov The use of ascorbic acid was found to be crucial in preventing the degradation of dobutamine in plasma samples. nih.govnih.gov In human urine, the major excretion products identified are the conjugates of dobutamine and 3-O-methyl dobutamine. drugbank.com

Gas chromatography coupled with mass spectrometry (GC-MS) has also been utilized for the quality control of dobutamine hydrochloride bulk material, specifically for detecting a mutagenic impurity, 2-bromopropane. researchgate.net

Electrochemical and Voltammetric Methods

Electrochemical and voltammetric methods represent a significant frontier in the analytical chemistry of this compound, offering high sensitivity, rapid analysis, and the ability to elucidate reaction mechanisms. These techniques are predicated on the electrochemical properties of the dobutamine molecule, particularly the oxidation of its catechol moiety.

Cyclic Voltammetry and Electrochemical Reaction Mechanisms

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of dobutamine. Research has demonstrated that the electrochemical behavior of dobutamine, like other catecholamines, involves a complex electron transfer-chemical reaction-electron transfer (ECE) mechanism. orientjchem.orgingentaconnect.com This process is characterized by two reversible redox reactions that are interspersed with an irreversible chemical reaction. orientjchem.org

Studies utilizing a carbon nanotube electrode have shown that dobutamine exhibits a significantly faster intramolecular cyclization rate compared to primary amines like dopamine (B1211576) and norepinephrine (B1679862). orientjchem.org This accelerated rate is attributed to the presence of more complex substituents in the dobutamine structure and the fact that it is a secondary amine. orientjchem.org This understanding of the ECE process is crucial for developing novel and more effective electrochemical sensing strategies for dobutamine. orientjchem.org

The general ECE mechanism for catecholamines like dobutamine can be summarized as follows:

Electron Transfer (E): The initial step involves the oxidation of the catechol group of dobutamine to form dobutamine-o-quinone. This is a reversible electron transfer process.

Chemical Reaction (C): The highly reactive ortho-quinone then undergoes an intramolecular cyclization, which is an irreversible chemical reaction.

Electron Transfer (E): The product of the cyclization reaction can then undergo a further reversible electron transfer.

This ECE mechanism has been a subject of detailed study, enhancing the fundamental understanding of catecholamine electrochemistry. orientjchem.orgingentaconnect.com

Adsorptive Stripping Voltammetry

Adsorptive stripping voltammetry (AdSV) is a highly sensitive electroanalytical technique that has been successfully applied to the trace analysis of dobutamine. This method involves a preconcentration step where dobutamine is adsorbed onto the surface of a working electrode, followed by a voltammetric scan to measure the current produced by the oxidation of the accumulated analyte. ijpsr.com The effectiveness of AdSV lies in its ability to measure very low concentrations of analytes by exploiting their surface-active properties. ijpsr.com

Research has explored the use of various modified electrodes to enhance the sensitivity and selectivity of AdSV for dobutamine determination. For instance, a poly(acridine orange) film modified glassy carbon electrode has been shown to be effective. researchgate.netresearchgate.net Using this modified electrode, two oxidation peaks and one reduction peak for dobutamine were observed. researchgate.net The first oxidation peak current demonstrated a linear relationship with dobutamine concentration over a wide range. researchgate.netresearchgate.net

Similarly, a carbon paste electrode has been utilized for the adsorptive voltammetric determination of dobutamine in a sulfuric acid medium. researchgate.net This method also showed a good linear relationship between the peak current and the concentration of dobutamine. researchgate.net The table below summarizes key findings from studies on the adsorptive stripping voltammetry of dobutamine.

| Electrode Type | Linear Range (M) | Detection Limit (M) | Supporting Electrolyte | Reference |

| Poly(acridine orange) film modified glassy carbon electrode | 5.0 x 10⁻⁸ - 1.0 x 10⁻⁴ | 2.0 x 10⁻⁹ | 0.1 M HNO₃ | researchgate.netresearchgate.net |

| Carbon paste electrode | 3.0 x 10⁻⁹ - 1.0 x 10⁻⁶ | 1.5 x 10⁻⁹ | 0.1 mol/L H₂SO₄ | researchgate.net |

| Magnesium oxide microflowers–nafion composite film modified glassy carbon electrode | 1.0 x 10⁻⁶ - 3.0 x 10⁻⁵ | 9.2 x 10⁻⁸ | Not Specified | nih.gov |

These studies highlight the utility of AdSV as a simple, rapid, and reproducible method for the detection of dobutamine. researchgate.net The choice of electrode and experimental conditions, such as pH and accumulation time, are critical for optimizing the performance of the method. researchgate.netresearchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of this compound. ajrconline.orgajpaonline.com These techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer high sensitivity, specificity, and the ability to identify and quantify dobutamine and its related substances in complex matrices. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has been extensively used for the determination of dobutamine in biological samples. A sensitive and reliable LC-MS/MS method was developed for the quantification of dobutamine in rat heart tissue. ingentaconnect.com The method utilized electrospray ionization (ESI) in the positive ionization mode and monitored the precursor-to-product ion transition of m/z 302.1→107.1 for dobutamine. ingentaconnect.com This method demonstrated good linearity, accuracy, and precision, making it suitable for pharmacokinetic studies. ingentaconnect.com

Another study focused on the simultaneous analysis of dobutamine and milrinone in neonatal and pediatric blood plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov The addition of ammonium (B1175870) fluoride (B91410) to the eluent significantly enhanced the signal in positive ion mode, allowing for a low limit of quantification. nih.gov The use of ascorbic acid as a stabilizer was crucial to prevent the degradation of dobutamine in plasma samples. nih.gov

The following table summarizes the parameters of a validated LC-MS/MS method for dobutamine analysis:

| Parameter | Finding | Reference |

| Ion Transition (m/z) | 302.1 → 107.1 | ingentaconnect.comijpsr.com |

| Linear Range | 3.75 - 240 ng/g | ingentaconnect.com |

| Limit of Detection | 0.375 ng/g | ingentaconnect.com |

| Accuracy | 95.2% - 104.0% | ingentaconnect.com |

| Intra-day Precision (RSD) | 3.0% - 7.1% | ingentaconnect.com |

| Inter-day Precision (RSD) | 4.0% - 14.6% | ingentaconnect.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has proven to be a valuable technique for the analysis of genotoxic impurities in dobutamine hydrochloride. A sensitive and specific GC-MS method was developed for the quantification of impurities such as methyl-p-toluene sulfonate, ethyl p-toluene sulfonate, and isopropyl p-toluene sulfonate at parts-per-million (ppm) levels. orientjchem.orgorientjchem.org This method is highly reliable for ensuring the purity and safety of the drug substance. orientjchem.org

Another application of GC-MS, coupled with headspace analysis, is the monitoring of trace levels of 2-bromopropane, a potential mutagenic impurity that can form during the synthesis of dobutamine hydrochloride. researchgate.net The method utilized a DB-624 analysis column with helium as the carrier gas for the effective separation and detection of this impurity. researchgate.net

The development and validation of these hyphenated methods are critical for quality control in the pharmaceutical industry, allowing for the sensitive detection and quantification of both the active pharmaceutical ingredient and any potential impurities.

Pre Clinical Experimental Models and Research Applications of Dobutamine Hydrobromide

In Vitro Cell Culture Models for Receptor and Signaling Pathway Studies

In vitro models are fundamental for dissecting the molecular and cellular mechanisms of dobutamine's action.

Cardiac Myocyte Models for Contractility and Calcium Flux